molecular formula C19H22O B14379898 3-(Benzyloxy)-1,2,5-trimethyl-4-(prop-2-en-1-yl)benzene CAS No. 89890-48-2

3-(Benzyloxy)-1,2,5-trimethyl-4-(prop-2-en-1-yl)benzene

Cat. No.: B14379898
CAS No.: 89890-48-2
M. Wt: 266.4 g/mol
InChI Key: CYJGYTLBZAQUMX-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-1,2,5-trimethyl-4-(prop-2-en-1-yl)benzene is an organic compound with a complex aromatic structure This compound is characterized by the presence of a benzyloxy group, three methyl groups, and a prop-2-en-1-yl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-1,2,5-trimethyl-4-(prop-2-en-1-yl)benzene typically involves multiple steps, including the formation of the benzyloxy group and the introduction of the prop-2-en-1-yl group. One common method involves the alkylation of a benzene derivative with appropriate reagents under controlled conditions. For instance, the use of hydrogen bromide and boron tribromide as catalysts in demethylation reactions can be valuable for the synthesis of m-aryloxy phenols .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-1,2,5-trimethyl-4-(prop-2-en-1-yl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrogenated products.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

3-(Benzyloxy)-1,2,5-trimethyl-4-(prop-2-en-1-yl)benzene has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(Benzyloxy)-1,2,5-trimethyl-4-(prop-2-en-1-yl)benzene exerts its effects involves interactions with molecular targets and pathways. The benzyloxy group and other substituents on the benzene ring can influence the compound’s reactivity and binding affinity to various biological targets. Detailed studies on its mechanism of action are essential to understand its potential therapeutic and industrial applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzyloxy)-1,2,5-trimethyl-4-(prop-2-en-1-yl)benzene is unique due to its specific combination of substituents, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

89890-48-2

Molecular Formula

C19H22O

Molecular Weight

266.4 g/mol

IUPAC Name

1,2,5-trimethyl-3-phenylmethoxy-4-prop-2-enylbenzene

InChI

InChI=1S/C19H22O/c1-5-9-18-15(3)12-14(2)16(4)19(18)20-13-17-10-7-6-8-11-17/h5-8,10-12H,1,9,13H2,2-4H3

InChI Key

CYJGYTLBZAQUMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)OCC2=CC=CC=C2)CC=C)C

Origin of Product

United States

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